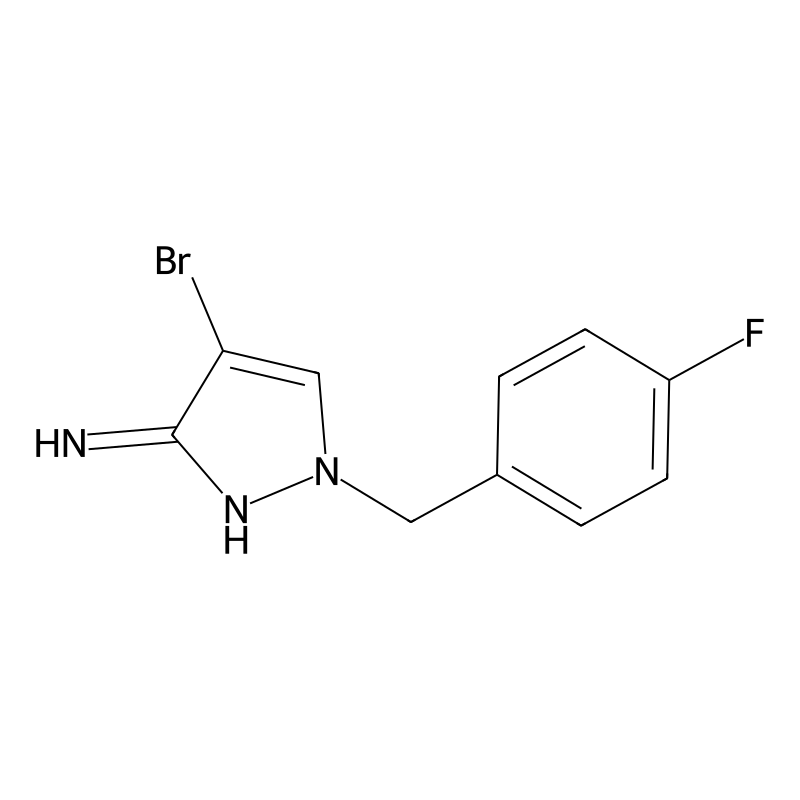

4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Chemical Databases

Searches of scientific chemical databases like ChemSpider [] identify the compound but do not provide details on its use in research.

Research Articles

A search for research articles mentioning the specific compound name yielded no results. This suggests that either the research on this compound is not yet published or it is being investigated under a different name.

Pyrazole ring

Pyrazole is a five-membered heterocyclic ring system containing nitrogen atoms. Pyrazole derivatives are known for a variety of biological activities and are explored in medicinal chemistry research.

Bromine and fluorine substituents

The presence of bromine and fluorine atoms can influence the physical and chemical properties of the molecule, potentially impacting its biological activity. In medicinal chemistry, these substituents are sometimes used to modulate the potency and selectivity of drug candidates.

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazole derivatives. It is characterized by the presence of a bromine atom at the 4th position, a 4-fluorobenzyl group at the 1st position, and an amine group at the 3rd position of the pyrazole ring. This specific arrangement of functional groups contributes to its unique chemical properties and potential biological activities.

There is no current information available on the specific mechanism of action of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine. However, pyrazole derivatives can exhibit various biological activities depending on the substituent groups. Some pyrazoles have been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties []. Further research is needed to determine if 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine possesses any biological activity and its potential mechanism of action.

- Substitution Reactions: The bromine atom can be replaced with other nucleophiles such as amines, thiols, or alkoxides.

- Oxidation and Reduction Reactions: Under suitable conditions, it can be oxidized or reduced to yield different derivatives.

- Coupling Reactions: It can participate in reactions like Suzuki-Miyaura coupling with boronic acids to form biaryl compounds, which are significant in organic synthesis.

The biological activity of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine is primarily attributed to its structural features that allow it to interact with various biological targets. Compounds containing pyrazole rings are often studied for their potential pharmacological effects, including:

- Enzyme Inhibition: It may inhibit specific enzymes, making it valuable in drug discovery.

- Receptor Binding: The compound can bind to receptors, influencing various signaling pathways within cells.

The synthesis of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine typically involves several key steps:

- Formation of 4-Fluorobenzyl Bromide: This can be achieved through bromination of 4-fluorotoluene using bromine or N-bromosuccinimide in the presence of a radical initiator.

- Synthesis of Pyrazole Derivative: The pyrazole ring is constructed by reacting hydrazine with a suitable precursor such as a 1,3-diketone or β-keto ester under acidic or basic conditions.

- Coupling Reaction: The final step involves coupling the 4-fluorobenzyl bromide with the pyrazole derivative in the presence of a base like potassium carbonate or sodium hydride to yield the desired product.

4-Bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine has several applications across various fields:

- Medicinal Chemistry: It serves as an intermediate in synthesizing pharmaceutical agents with potential therapeutic effects.

- Organic Synthesis: The compound is utilized as a building block for more complex organic molecules.

- Material Science: It can be employed in developing new materials with specific properties due to its unique structure.

Interaction studies involving this compound focus on its binding affinity with different biological targets. These studies assess how well the compound interacts with enzymes and receptors, providing insights into its pharmacodynamics and pharmacokinetics. Understanding these interactions is crucial for evaluating its potential as a drug candidate .

Several compounds share structural similarities with 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine. Here are some notable examples:

| Compound Name | Key Features |

|---|---|

| 4-Fluorobenzyl Bromide | Similar fluorobenzyl structure but lacks the pyrazole ring |

| 1-(2-Fluorobenzyl)-1H-pyrazol-3-amine | Contains a pyrazole ring but lacks bromine substitution |

| 4-Bromo-2-fluorobenzyl Bromide | Similar structure but different substitution patterns on the benzene ring |

| 1-Bromo-4-fluorobenzene | Related compound lacking the pyrazole ring |

Uniqueness

The uniqueness of 4-bromo-1-(4-fluorobenzyl)-1H-pyrazol-3-amine lies in its combination of both bromine and fluorobenzyl groups on the pyrazole ring. This distinct arrangement imparts specific chemical and biological properties that are not present in similar compounds, making it valuable for various research applications.